molecular formula C7H7BrN4 B6219980 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 2751620-12-7

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6219980
CAS No.: 2751620-12-7
M. Wt: 227.1
InChI Key:
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Description

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the nitrogen atom of the pyrazolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of N-methylpyrazolo[1,5-a]pyrazine, followed by amination to introduce the amine group at the 4-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-N-methylpyrazolo[1,5-a]pyrazin-4-amine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system.

Uniqueness

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 3-position and methyl group at the nitrogen atom make it a versatile intermediate for further functionalization and application in various fields.

Properties

CAS No.

2751620-12-7

Molecular Formula

C7H7BrN4

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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